molecular formula C10H9NO6 B2355603 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one CAS No. 90945-80-5

5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one

Cat. No.: B2355603
CAS No.: 90945-80-5
M. Wt: 239.183
InChI Key: BLMDOSYVVCGMCC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family

Scientific Research Applications

5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to other bioactive benzofurans.

    Industry: May be used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves the nitration of a benzofuran derivative followed by methoxylation. The reaction conditions may include the use of nitric acid and sulfuric acid for nitration, and methanol or dimethyl sulfate for methoxylation.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro group, potentially altering its biological activity.

    7-Nitro-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

    5,6-Dimethoxy-2-benzofuran-1(3H)-one: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness

The presence of both methoxy and nitro groups in 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-15-6-3-5-4-17-10(12)7(5)8(11(13)14)9(6)16-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMDOSYVVCGMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)COC2=O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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